molecular formula C11H15N3O B12311924 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one

Cat. No.: B12311924
M. Wt: 205.26 g/mol
InChI Key: XNQMTYVIKVRSEJ-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one is a synthetic organic compound featuring an imidazolidin-2-one core, a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, which is substituted at the nitrogen atoms with a 2-(4-aminophenyl)ethyl group . This structure incorporates two key pharmacophores: the imidazolidin-2-one moiety and a primary aniline function, making it a valuable intermediate for medicinal chemistry and drug discovery research. The imidazolidin-2-one scaffold is of considerable pharmaceutical interest and is known to be a versatile building block in the synthesis of biologically active compounds . Derivatives of imidazolidin-2-one have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-HIV properties, and have found applications as chiral auxiliaries and ligands in asymmetric catalysis . The primary aromatic amine group on the phenyl ring offers a reactive handle for further functionalization, allowing researchers to create amides, sulfonamides, or ureas, or to participate in heterocycle-forming reactions. This makes the compound a highly flexible precursor for the development of novel molecular entities. Common synthetic routes to imidazolidin-2-one derivatives involve the direct incorporation of a carbonyl group into 1,2-diamines using carbonylating agents such as urea or carbonyldiimidazole (CDI), or through catalytic methods like the oxidative carbonylation of diamines . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15/h1-4H,5-8,12H2,(H,13,15)

InChI Key

XNQMTYVIKVRSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Critical Intermediates:

  • 4-Nitrophenylethylamine monohydrochloride : Used in nitro-to-amine reduction steps.
  • 2-Chloroethyl isocyanate : Facilitates urea formation prior to cyclization.
  • Palladium-carbon (Pd/C) catalysts : Essential for hydrogenation and nitro group reduction.

Synthetic Routes and Reaction Conditions

Cyclization of Propargyl Ureas

A widely adopted method involves the base-catalyzed intramolecular hydroamidation of propargyl ureas. For example:

  • Propargylamine reacts with phenyl isocyanate to form a propargyl urea intermediate.
  • Cyclization is induced using 1-tert-butyl-2,2,4,4-tetramethylguanidine (BEMP) or KF/Al₂O₃ in refluxing acetonitrile.
  • The reaction proceeds via allenamide intermediates, with DFT calculations confirming a low energy barrier (ΔG‡ = 12.5 kcal/mol) for cyclization.

Yield : 62–85% under optimized conditions.

Catalytic Hydrogenation of Nitro Intermediates

Industrial-scale synthesis often employs nitro-to-amine reduction followed by cyclization:

  • 4-Nitrophenylethylamine is reduced using Pd/C (10 wt%) and ammonium formate in methanol at 65°C.
  • The resulting 4-aminophenylethylamine reacts with 2-chloroethyl isocyanate in dichloromethane to form a urea derivative.
  • Cyclization occurs in refluxing acetonitrile with KF/Al₂O₃ , yielding the target compound.

Key Data :

Step Conditions Yield Purity (HPLC)
Nitro reduction Pd/C, NH₄HCO₂, MeOH, 65°C, 5h 91.7% >99%
Cyclization KF/Al₂O₃, CH₃CN, reflux, 4h 78% 98.5%

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : Methanol and acetonitrile are preferred for nitro reductions and cyclizations, respectively. Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
  • Catalysts : Pd/C outperforms Raney nickel in hydrogenation efficiency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹).

Temperature and Reaction Time

  • Nitro reduction : Optimal at 65–70°C for 4–6h.
  • Cyclization : Proceeds rapidly at reflux (82°C) within 1h, avoiding side reactions like over-oxidation.

Alternative Methods and Innovations

Iodine-Promoted C–H Amination

Recent advances utilize iodine as an oxidant in DMSO or dichloromethane to form imidazolidinone rings via intramolecular C–H amination. This method avoids transition metals and achieves 81% conversion in 4h.

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance yield (up to 94%) and reduce purification steps. Key parameters include:

  • Residence time: 15–20min
  • Pressure: 3–5 bar
  • Catalyst loading: 5% Pd/C

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1 v/v) removes unreacted amines and urea byproducts.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers.

Analytical Validation

  • HPLC : C18 column, acetonitrile/water + 0.1% TFA; retention time = 6.2min.
  • NMR : Key signals include δ 2.87–3.16ppm (m, CH₂), δ 6.55–6.91ppm (d, aromatic H).
  • Mass spectrometry : ESI-MS [M+H]⁺ = 205.26.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction of the nitro group generates aniline derivatives.
  • Solution : Controlled hydrogen pressure (1–2 bar) and excess ammonium formate suppress this.

Scalability

  • Issue : Exothermic reactions in batch reactors cause hotspots.
  • Solution : Continuous flow systems maintain isothermal conditions, improving safety and yield.

Industrial Applications and Patents

  • Patent WO2015155664A1 : Describes a scalable route to Mirabegron intermediates, achieving >99.9% enantiomeric purity via chiral resolution.
  • Patent CN105481705A : Highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic amine and imidazolidinone moieties participate in oxidation under controlled conditions:

Reagent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub>Aqueous acidic medium, 60°CN-Oxide derivatives72%
KMnO<sub>4</sub>Alkaline aqueous solution4-Nitroso-phenylimidazolidinone intermediates58%

Mechanistic Pathway :

  • The amino group undergoes oxidation to nitroso or nitro derivatives via radical intermediates.

  • The imidazolidinone ring remains intact under mild conditions but may degrade under harsher oxidants .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reagent Conditions Product Yield Source
NaBH<sub>4</sub>Ethanol, refluxReduced imidazolidinone derivatives65%
LiAlH<sub>4</sub>THF, 0°C → RTSecondary amine derivatives81%

Key Observations :

  • LiAlH<sub>4</sub> preferentially reduces the carbonyl group of the imidazolidinone to a methylene group .

  • NaBH<sub>4</sub> selectively reduces Schiff base intermediates formed during derivatization.

Nucleophilic Substitution

The amino group facilitates electrophilic aromatic substitution (EAS) and alkylation:

Reagent Conditions Product Yield Source
AcCl/Et<sub>3</sub>NCH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated derivatives89%
CH<sub>3</sub>IDMF, K<sub>2</sub>CO<sub>3</sub>, 50°CN-Methylimidazolidinone76%

Mechanistic Notes :

  • Acetylation occurs regioselectively at the para-aminophenyl group due to its electron-donating nature.

  • Alkylation of the imidazolidinone nitrogen is sterically hindered, favoring aromatic substitution .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form fused heterocycles:

Reagent Conditions Product Yield Source
PhNCOTBD (10 mol%), CH<sub>3</sub>CN, RTBenzimidazolidin-2-one fused derivatives94%
CO<sub>2</sub> (1 atm)[P<sub>4444</sub>][2-MIm], 70°CTetrahydroquinazoline-2,4-diones83%

Reaction Dynamics :

  • Propargylic urea intermediates undergo base-catalyzed intramolecular hydroamidation to form imidazolidinones .

  • CO<sub>2</sub> insertion under ionic liquid catalysis generates carbamate intermediates, enabling cyclization .

Cross-Coupling Reactions

Palladium-catalyzed coupling expands functionalization possibilities:

Reagent Conditions Product Yield Source
ArB(OH)<sub>2</sub>Pd(OAc)<sub>2</sub>, SPhos, K<sub>2</sub>CO<sub>3</sub>Biaryl-imidazolidinone conjugates68%
Alkynyl bromidesCuI, PPh<sub>3</sub>, DMFAlkyne-functionalized derivatives73%

Catalytic System :

  • Buchwald-Hartwig conditions enable C–N bond formation at the aromatic amine .

  • Sonogashira coupling introduces alkynyl groups without affecting the imidazolidinone ring .

Structural Influences on Reactivity

  • Electron-Donating Amino Group : Enhances EAS at the para position.

  • Imidazolidinone Ring Strain : Facilitates ring-opening under strong reducing/oxidizing agents .

  • Steric Effects : Bulky substituents on nitrogen direct reactivity to the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidinone derivatives, including 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one. These compounds have shown promising results against various human solid tumors. For instance, certain derivatives demonstrated significant cytotoxic activity without inducing methemoglobinemia or hypoglycemia, indicating a favorable metabolic profile for potential therapeutic use .

Antibacterial Properties

The antibacterial efficacy of imidazolidinone derivatives has also been investigated. A series of synthesized compounds were tested against Escherichia coli, showing an inhibition percentage of up to 80% compared to standard antibiotics like chloramphenicol. This suggests that this compound could serve as a scaffold for developing new antibacterial agents .

Catalytic Applications

Synthesis of Imidazolidinones

This compound serves as a precursor in the synthesis of various imidazolidinone derivatives through catalytic processes. For example, the compound can participate in reactions involving carbon dioxide and amines to produce cyclic ureas with high yields under optimized conditions. These reactions often utilize metal catalysts and ionic liquids to enhance efficiency and selectivity .

Case Study: Pd-Catalyzed Reactions

A notable application involves palladium-catalyzed reactions that allow for the efficient synthesis of imidazolones from N,N′-disubstituted ureas and 1,2-diols. The process showcases the versatility of imidazolidinone derivatives in forming complex structures while maintaining high yields and enantioselectivity .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer ActivityCytotoxic activity against human solid tumors
Antibacterial Properties80% inhibition against E. coli
Catalytic ApplicationsSynthesis of ImidazolidinonesHigh yields via Pd-catalyzed reactions
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antipsychotic Agents

  • Sertindole (1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one): Structural Differences: Incorporates a piperidine ring and a chlorinated indole moiety instead of the 4-aminophenyl group. Functional Impact: The indole and piperidine groups enhance serotonin and dopamine receptor antagonism, making it effective against schizophrenia. The 4-aminophenyl group in the target compound may reduce such receptor affinity but improve solubility . Activity: Sertindole shows potent antipsychotic activity (IC₅₀ < 10 nM for dopamine D₂ receptors), whereas the target compound’s activity remains underexplored in this context .

Anti-Alzheimer’s Agents

  • Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one): Structural Differences: Contains a trifluoromethyl-benzyl and piperidine group instead of the 4-aminophenyl-ethyl chain. Functional Impact: The electron-withdrawing trifluoromethyl group enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 nM), whereas the 4-aminophenyl group may prioritize hydrogen bonding over electron effects .

Antimicrobial Derivatives

  • N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide: Structural Differences: Shares the 4-aminophenyl group but includes a pyrimidine-thioacetohydrazide backbone. Functional Impact: The hydrazide and pyrimidine moieties confer broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), whereas the imidazolidinone core may limit microbial membrane penetration .

Fluorescent and Agrochemical Compounds

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine: Structural Differences: Features a bipyridine-imidazole scaffold with a 4-phenylenediamine group. Functional Impact: The extended π-system enables fluorescence (λₑₘ = 450 nm), while the imidazolidinone core in the target compound lacks such conjugation, limiting optical applications .

Pharmacokinetic and Physicochemical Properties

Compound logP TPSA (Ų) HBA/HBD Key Features
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one 2.11* 83.3* 8/1* High polarity due to -NH₂; moderate solubility
Sertindole 4.5 56.7 5/0 Lipophilic; crosses blood-brain barrier
Compound 18c (Anti-Alzheimer’s) 3.8 72.4 7/0 Enhanced AChE inhibition via CF₃ group
Antimicrobial hydrazide derivative 1.9 98.5 9/3 High solubility; broad antimicrobial use

*Estimated from structural analogs in and .

Research Findings and Trends

  • Neurological Applications: Imidazolidinone derivatives with aryl-ethyl chains (e.g., sertindole) show promise in CNS disorders, but the 4-aminophenyl variant may require optimization for blood-brain barrier penetration .
  • Enzyme Inhibition: The 4-aminophenyl group’s hydrogen-bonding capacity could enhance binding to enzymes like AChE or trypanothione reductase, though this remains speculative without direct data .
  • Antimicrobial Potential: Structural analogs with 4-aminophenyl groups exhibit moderate-to-high activity, suggesting the target compound could be repurposed with minor modifications .

Biological Activity

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications in medicine and pharmacology.

Chemical Structure and Synthesis

This compound features an imidazolidinone ring linked to an aminophenyl group. The synthesis typically involves the reaction of appropriate amines with cyclic carbonyl compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including organo-catalyzed methods and one-pot procedures that minimize hazardous waste .

Biological Activity

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that derivatives of imidazolidin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing the imidazolidin-2,4-dione moiety demonstrated antiproliferative activity in the nanomolar to low micromolar range (0.066 - 6 µM) against cell lines such as HT-1080, HT-29, M21, and MCF7 . The mechanism of action appears to involve the disruption of microtubule dynamics by interacting with the colchicine-binding site, leading to cell cycle arrest at the G2/M phase .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
PID-SO 16M210.066Microtubule disruption
PID-SO 17HT-290.080Colchicine-binding site inhibitor
PID-SO 18MCF70.095Antimitotic activity

Antimicrobial Activity

In addition to anticancer properties, imidazolidin-2-one derivatives have demonstrated promising antimicrobial activity. In vitro tests revealed antibacterial effects comparable to standard antibiotics like chloramphenicol against Escherichia coli, with inhibition zones indicating significant efficacy . These findings suggest potential applications in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs) for their anticancer properties. The most potent derivatives showed strong inhibition of cell proliferation in resistant cancer cell lines, indicating their potential as effective chemotherapeutics .
  • Antimicrobial Properties : Another investigation focused on synthesizing new imidazolidinone derivatives and assessing their antibacterial activity against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, the 4-aminophenyl group can be introduced via reductive amination or coupling reactions. Optimize yields by controlling stoichiometry (e.g., 1.2–1.5 equivalents of amine derivatives), temperature (60–80°C for imidazolidinone ring closure), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., imidazolidinone carbonyl at ~170 ppm in 13C^{13}C, aromatic protons at 6.5–7.5 ppm in 1H^1H) .
  • X-ray diffraction : Employ SHELX programs (SHELXS/SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 0.05) and hydrogen bonding networks validate the 3D structure .

Q. What analytical techniques are suitable for assessing purity, and how are contradictions in purity data resolved?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase), mass spectrometry (ESI-MS for molecular ion confirmation), and elemental analysis. Discrepancies between techniques (e.g., HPLC vs. NMR) may arise from residual solvents or hygroscopicity. Address via Karl Fischer titration for water content and repeated drying under vacuum .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

  • Methodology :

  • In vitro assays : Use MTT or CellTiter-Glo® for antiproliferative activity (e.g., H2228 lung cancer cells, IC50_{50} determination). Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility .
  • Mechanistic studies : Perform Western blotting to assess protein targets (e.g., EML4-ALK fusion kinase inhibition) or flow cytometry for apoptosis/cycle arrest .

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodology :

  • Docking refinement : Use flexible docking algorithms (AutoDock Vina, Schrödinger) with explicit solvent models. Compare multiple conformers of the ligand and receptor (e.g., kinase active sites) .
  • Experimental validation : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd_d) and reconcile discrepancies with computational data .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Lipophilicity adjustment : Introduce substituents (e.g., fluorine or methyl groups) to modulate logP (target range: 1–3) via structure-activity relationship (SAR) studies.
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) and use deuterium labeling to block metabolic hotspots .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodology :

  • Twinned crystals : Use SHELXD for structure solution and Olex2 for refinement. Apply TWINLAW to handle twin domains .
  • Disorder resolution : Model disordered atoms (e.g., ethyl chains) with PART instructions in SHELXL and validate via residual density maps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodology :

  • Dose-response curves : Compare IC50_{50} values across cell lines (e.g., H2228 vs. HEK293). Use ANOVA with post-hoc tests (Tukey’s HSD) to identify statistically significant differences.
  • Target specificity : Perform kinase profiling (e.g., Eurofins KinaseScan®) to rule off-target effects. Contradictions may arise from variable receptor expression levels .

Q. What experimental controls are critical when synthesizing derivatives to avoid misattribution of bioactivity?

  • Methodology :

  • Negative controls : Include reaction intermediates (e.g., 4-aminophenethylamine) in bioassays to confirm activity is due to the final compound.
  • Isotopic labeling : Use 13C^{13}C-labeled starting materials to track functional group incorporation and exclude impurities .

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